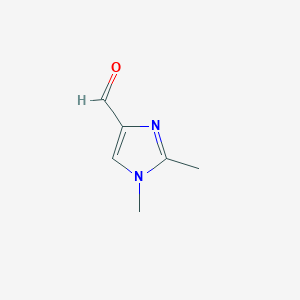

1,2-Dimethyl-1H-imidazole-4-carbaldehyde

Übersicht

Beschreibung

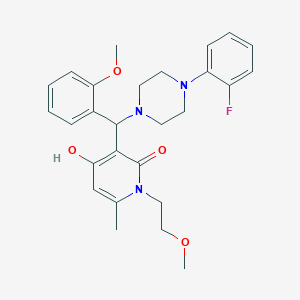

“1,2-Dimethyl-1H-imidazole-4-carbaldehyde” is a chemical compound that is used in various applications in organic synthesis, pharmaceuticals, and materials science . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of “1,2-Dimethyl-1H-imidazole-4-carbaldehyde” involves several steps. One method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild enough for the inclusion of a variety of functional groups including arylhalides as well as aromatic and saturated heterocycles . Another method involves the use of N-heterocyclic carbenes (NHC) as both ligand and organocatalysts .

Molecular Structure Analysis

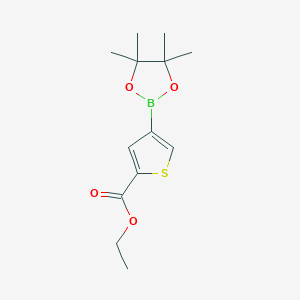

The molecular structure of “1,2-Dimethyl-1H-imidazole-4-carbaldehyde” consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and an aldehyde group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

“1,2-Dimethyl-1H-imidazole-4-carbaldehyde” undergoes various chemical reactions. For instance, it undergoes reductive amination with the amine in the presence of sodium borohydride to form secondary amines . It also reacts with copper (II) tetraacetate to yield cis - bis (acetato) bis (1,2-dimethylimidazole) copper (II) complex .

Physical And Chemical Properties Analysis

“1,2-Dimethyl-1H-imidazole-4-carbaldehyde” is a solid compound . It is highly soluble in water and other polar solvents . Its empirical formula is C6H8N2O , and its molecular weight is 124.14 .

Wissenschaftliche Forschungsanwendungen

Synthesis of Functional Molecules

Imidazoles, including 1,2-Dimethyl-1H-imidazole-4-carbaldehyde, are key components in the synthesis of functional molecules used in a variety of everyday applications . The bonds constructed during the formation of the imidazole are of particular importance .

Pharmaceuticals and Agrochemicals

Imidazoles have traditional applications in pharmaceuticals and agrochemicals . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles, such as 1,2-Dimethyl-1H-imidazole-4-carbaldehyde, is of strategic importance .

3. Dyes for Solar Cells and Other Optical Applications Emerging research is exploring the use of imidazoles in dyes for solar cells and other optical applications . The versatility and utility of imidazoles in these areas make the synthesis of imidazoles highly topical and necessary .

Functional Materials

Imidazoles are being deployed in the development of functional materials . The unique properties of imidazoles, including 1,2-Dimethyl-1H-imidazole-4-carbaldehyde, contribute to their utility in this field .

Catalysis

Imidazoles are utilized in catalysis . The unique chemical structure of imidazoles, including 1,2-Dimethyl-1H-imidazole-4-carbaldehyde, can enhance the efficiency of catalytic processes .

6. Synthesis of Donor-Π-Acceptor (D-Π-A) Type Dye 1H-Imidazole-4-carbaldehyde, which includes 1,2-Dimethyl-1H-imidazole-4-carbaldehyde, may be used in the synthesis of new donor-Π-acceptor (D-Π-A) type dye .

7. Preparation of Ethyl, n-Dodecyl and n-Hexadecyl Esters of Urocanic Acid 1H-Imidazole-4-carbaldehyde can be used in the preparation of ethyl, n-dodecyl and n-hexadecyl esters of urocanic acid (4-imidazoleacrylic acid) .

Fabrication of Colorimetric Chemosensor

1H-Imidazole-4-carbaldehyde can be used in the fabrication of colorimetric chemosensor .

Wirkmechanismus

The mechanism of action of “1,2-Dimethyl-1H-imidazole-4-carbaldehyde” in chemical reactions often involves the formation of an intermediate compound. For example, in the reaction with an amine, an α-aminoaldehyde intermediate is formed, which then undergoes dehydrative cyclization to form the desired product .

Safety and Hazards

“1,2-Dimethyl-1H-imidazole-4-carbaldehyde” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Prolonged or repeated exposure can lead to sensitization, causing allergic reactions in some individuals .

Eigenschaften

IUPAC Name |

1,2-dimethylimidazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-7-6(4-9)3-8(5)2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHCPCYBLAMKAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dimethyl-1H-imidazole-4-carbaldehyde | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Chlorophenyl)-9-ethoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2655520.png)

![N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2655522.png)

![3-chloro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2655531.png)

![3-(2-ethoxyethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2655532.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2655540.png)